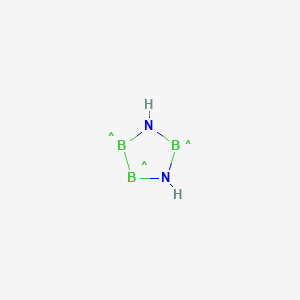
CID 71356663
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71356663” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific characteristics and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71356663 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
CID 71356663 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 71356663 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 71356663 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71356663 can be identified using structural similarity searches in databases like PubChem. These compounds may share common structural features or functional groups.
Uniqueness
This compound may have unique properties or activities that distinguish it from similar compounds. These unique features could include higher potency, selectivity for specific targets, or improved pharmacokinetic properties.
Conclusion
This compound is a compound with diverse applications in scientific research. Its preparation involves specific synthetic routes and reaction conditions, and it can undergo various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its potential in chemistry, biology, medicine, and industry. Further research on this compound may uncover new applications and enhance our understanding of its properties and activities.
Properties
CAS No. |
24497-45-8 |
|---|---|
Molecular Formula |
B3H2N2 |
Molecular Weight |
62.5 g/mol |
InChI |
InChI=1S/B3H2N2/c1-2-5-3-4-1/h4-5H |
InChI Key |
VZZDGJSAWDXGEE-UHFFFAOYSA-N |
Canonical SMILES |
[B]1[B]N[B]N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
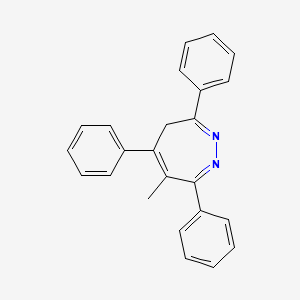
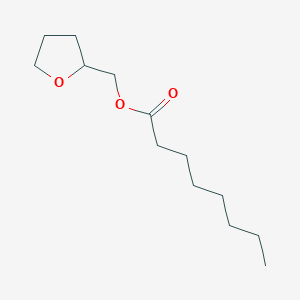
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
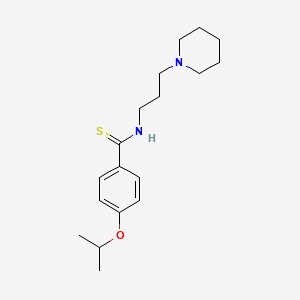
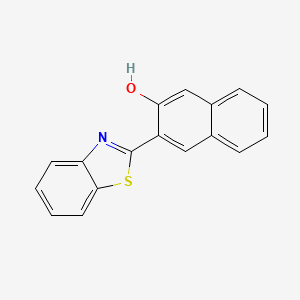

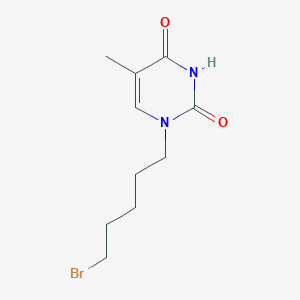
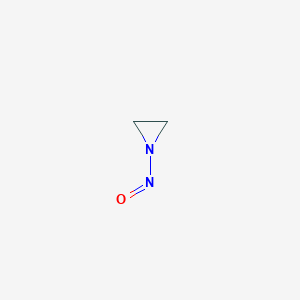
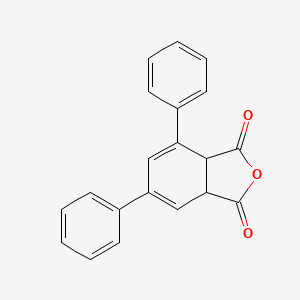
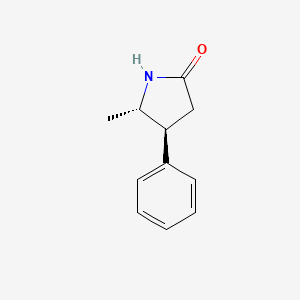
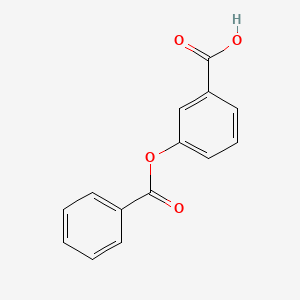
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
